(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine
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Overview
Description
(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine is an organic compound that features a chloro-nitrophenyl group attached to a phenylethylamine moiety
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine may also interact with various cellular targets.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways, with downstream effects on multiple cellular processes.
Result of Action
Given the potential range of biological activities influenced by related compounds , it’s likely that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the degradation of similar chloronitrophenols has been shown to be faster in non-sterilized soil than sterilized soil , suggesting that microbial activity can influence the environmental fate of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine typically involves the following steps:
Nitration: The starting material, 4-chlorophenylamine, undergoes nitration to introduce the nitro group at the ortho position, forming 4-chloro-2-nitrophenylamine.
Reductive Amination: The nitro group is then reduced to an amine, followed by a reductive amination reaction with phenylethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (4-Chloro-2-aminophenyl)(2-phenylethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Comparison with Similar Compounds
(4-Chloro-2-nitrophenyl)(1-phenylethyl)amine: Similar structure but with a different substitution pattern on the phenylethylamine moiety.
4-Chloro-2-nitrophenol: Lacks the phenylethylamine group but shares the chloro-nitrophenyl core.
2-Chloro-4-nitrophenol: Similar to 4-chloro-2-nitrophenol but with different positioning of the chloro and nitro groups.
Uniqueness: (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine is unique due to the combination of the chloro-nitrophenyl group with the phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHURIYLBVPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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